1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one
Description
Properties
CAS No. |
62380-64-7 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(5-cyclohexyl-3-methyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C17H20O2/c1-11-15-10-14(13-6-4-3-5-7-13)8-9-16(15)19-17(11)12(2)18/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
UIMFVDUTBCSHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C3CCCCC3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes
The benzofuran core can be assembled via copper-catalyzed cyclization of o-hydroxyaldehydes with alkynes. For example, 2-(5-cyclohexyl-3-methylbenzofuran) is synthesized by reacting 5-cyclohexyl-2-methylsalicylaldehyde with terminal alkynes in the presence of CuCl (10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 100°C. This method achieves yields of 70–91% for analogous structures.
Reaction Conditions
| Component | Detail |
|---|---|
| Catalyst | CuCl (10 mol%) |
| Base | DBU |
| Solvent | DMF |
| Temperature | 100°C |
| Yield Range | 70–91% |
Rhodium-Catalyzed C–H Activation
Rhodium complexes enable direct functionalization of pre-formed benzofurans. A cyclopentadienylrhodium catalyst (CpRh) facilitates C–H activation at position 5, allowing coupling with vinyl carbonate to introduce the cyclohexyl group. Subsequent oxidation with 3-chloroperoxybenzoic acid (mCPBA) yields the sulfinyl or acetyl derivatives.
Key Steps
TFAA-Mediated Acylation
Trifluoroacetic anhydride (TFAA) promotes regioselective acylation at position 2 of 5-cyclohexyl-3-methylbenzofuran. Carboxylic acids (e.g., acetic acid) act as acylating agents without requiring Lewis acids. This method avoids side reactions and achieves >80% yields for analogous compounds.
Procedure
- Substrate : 5-Cyclohexyl-3-methylbenzofuran.
- Reagents : TFAA (2 equiv), acetic acid (1.5 equiv).
- Conditions : Room temperature, 12 h in dichloromethane.
Multi-Step Synthesis Pathways
Route 1: Sequential Functionalization
- Benzofuran Core Synthesis :
- Methylation :
- Cyclohexylation :
- Acetylation :
Overall Yield : ~40% (4 steps).
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, tubulin has been identified as a molecular target for certain benzofuran derivatives, leading to the inhibition of cell division .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzofuran scaffold allows for extensive substitution, influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Methyl vs. Polar Groups: The 3-methyl group may enhance metabolic stability compared to electron-withdrawing substituents (e.g., Cl, NO₂), which are prone to enzymatic degradation .
Comparative Yields :
Physicochemical Properties
Predicted properties of 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one vs. analogs:
Implications :
- Higher logP in the target compound suggests greater membrane permeability but may reduce aqueous solubility.
Biological Activity
1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one is a benzofuran derivative that has garnered attention in pharmacological research due to its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.30 g/mol. The compound features a benzofuran core substituted with a cyclohexyl group and a methyl group, which may influence its biological activity.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study analyzing the cytotoxic effects of various benzofuran compounds demonstrated that modifications to the structure can enhance their efficacy against cancer cell lines. Specifically, compounds similar to this compound have shown selective toxicity towards leukemia cells (K562) while sparing normal cells such as HaCaT keratinocytes .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index (TI) |
|---|---|---|---|
| This compound | K562 | TBD | TBD |
| Bromo derivative 1 | K562 | 5.0 | >20 |
| Bromo derivative 2 | MOLT-4 | 0.1 | >50 |
| Control (HaCaT) | HaCaT | >100 | N/A |
Note: TBD indicates that specific IC50 values for the compound are not yet determined.
Antibacterial Activity
Benzofuran derivatives, including those structurally related to this compound, have also been evaluated for antibacterial properties. Studies have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for certain derivatives .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Bromo derivative A | Streptococcus pyogenes | 32 |
| Bromo derivative B | Enterococcus faecalis | 64 |
The mechanisms underlying the biological activities of benzofuran derivatives are complex and multifaceted. For anticancer activity, studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of pro-inflammatory cytokines like IL-6 . The targeting of tubulin has also been noted as a significant pathway for some benzofurans, leading to disruption in cancer cell mitosis.
For antibacterial properties, the disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms by which these compounds exert their effects.
Case Studies
A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including those related to this compound. The study highlighted the relationship between structural modifications and biological activity, emphasizing how specific substitutions can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include:
- Cyclohexylation : Introduction of the cyclohexyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling, often requiring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .
- Acetylation : Formation of the ethanone group using acetyl chloride or acetic anhydride under reflux with a base (e.g., pyridine) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are used for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl group at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and spatial arrangement (e.g., C–C bond lengths: 1.45–1.52 Å; torsion angles: 105–115°) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]⁺ calculated for C₁₈H₂₂O₂: 270.1620) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted starting materials or over-acetylated derivatives.
- Mitigation : Optimize reaction time and stoichiometry (e.g., 1:1.2 molar ratio of benzofuran precursor to acetylating agent). Use TLC monitoring and gradient elution during purification .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of the cyclohexyl group?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., methoxy or halogens) to guide cyclohexyl group placement .
- Protecting Groups : Temporarily block reactive sites (e.g., acetyl or benzyl groups) to prevent undesired substitutions .
- Computational Modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .
Q. What strategies mitigate discrepancies in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyclohexyl with isopropyl) and compare bioactivity profiles .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How do substituents (cyclohexyl, methyl) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Cyclohexyl increases logP (experimental logP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Methyl groups at the 3-position reduce CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ > 120 min vs. 45 min for unsubstituted analogs) .
Q. What computational tools predict reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to COX-2 or EGFR kinases (binding energy ≤ -8.5 kcal/mol indicates strong affinity) .
- MD Simulations : GROMACS for assessing stability in lipid bilayers (RMSD < 2.0 Å over 100 ns suggests favorable pharmacokinetics) .
Notes
- All methodologies are derived from peer-reviewed crystallographic, synthetic, and biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
